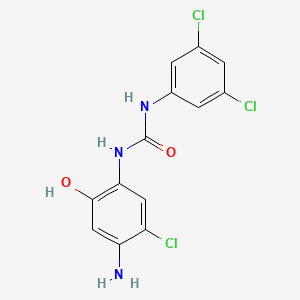
N-(4-Amino-5-chloro-2-hydroxyphenyl)-N'-(3,5-dichlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Amino-5-chloro-2-hydroxyphenyl)-N’-(3,5-dichlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring multiple chlorine atoms and functional groups, suggests potential for significant biological and chemical activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-5-chloro-2-hydroxyphenyl)-N’-(3,5-dichlorophenyl)urea typically involves the reaction of 4-amino-5-chloro-2-hydroxyaniline with 3,5-dichlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps like solvent recovery, product isolation, and purification to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Amino-5-chloro-2-hydroxyphenyl)-N’-(3,5-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which N-(4-Amino-5-chloro-2-hydroxyphenyl)-N’-(3,5-dichlorophenyl)urea exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Amino-2-hydroxyphenyl)-N’-(3,5-dichlorophenyl)urea
- N-(4-Amino-5-chloro-2-hydroxyphenyl)-N’-(3-chlorophenyl)urea
- N-(4-Amino-5-chloro-2-hydroxyphenyl)-N’-(3,5-dibromophenyl)urea
Uniqueness
N-(4-Amino-5-chloro-2-hydroxyphenyl)-N’-(3,5-dichlorophenyl)urea is unique due to the specific arrangement of chlorine atoms and functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with targeted activity and improved efficacy.
Propiedades
Número CAS |
93109-01-4 |
|---|---|
Fórmula molecular |
C13H10Cl3N3O2 |
Peso molecular |
346.6 g/mol |
Nombre IUPAC |
1-(4-amino-5-chloro-2-hydroxyphenyl)-3-(3,5-dichlorophenyl)urea |
InChI |
InChI=1S/C13H10Cl3N3O2/c14-6-1-7(15)3-8(2-6)18-13(21)19-11-4-9(16)10(17)5-12(11)20/h1-5,20H,17H2,(H2,18,19,21) |
Clave InChI |
SHHHUJHJJGPCBS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1Cl)Cl)NC(=O)NC2=C(C=C(C(=C2)Cl)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Methylamino)cyclohexylidene]hydroxylamine](/img/structure/B14364617.png)
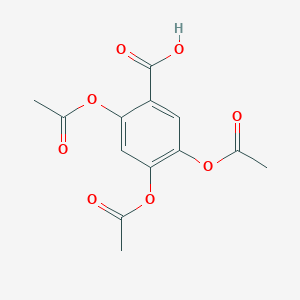
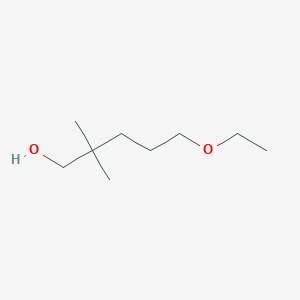
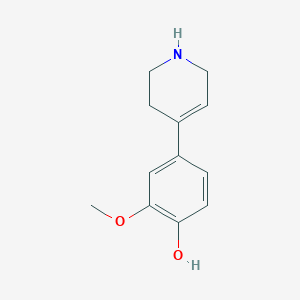
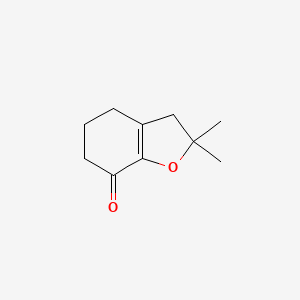


![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(naphthalen-1-yl)ethenyl]urea](/img/structure/B14364680.png)
![Benzene, 1-nitro-2-[2-(4-nitrophenyl)ethyl]-](/img/structure/B14364684.png)
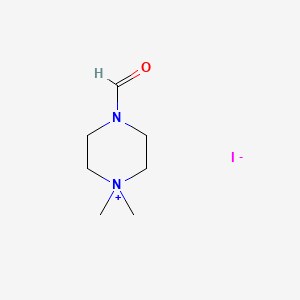

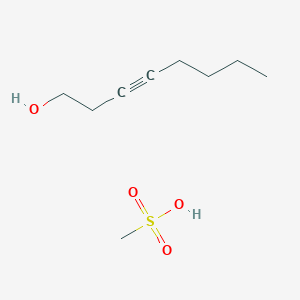
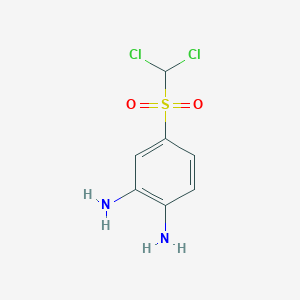
![Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate](/img/structure/B14364719.png)
